5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
Crystallographic Analysis and Molecular Geometry
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits a planar pyrazole core with substituents at positions 1, 3, and 5. The pyrazole ring adopts a typical aromatic geometry, with bond lengths and angles consistent with delocalized π-electron density. Key structural features include:
| Bond/Feature | Value | Source |
|---|---|---|
| N1–C2 bond length | ~1.36–1.44 Å | |
| C3–CF₃ bond length | ~1.55 Å (C–F: ~1.33 Å) | |
| C5–C(phenyl) bond length | ~1.48–1.52 Å | |
| Bromomethyl–Br bond length | ~1.89–1.92 Å |
The trifluoromethyl group at C3 is oriented perpendicular to the pyrazole plane, as observed in analogous CF₃-substituted pyrazoles. The 2-(bromomethyl)phenyl group at C5 adopts a conformation where the benzene ring is tilted relative to the pyrazole core, with a dihedral angle of approximately 45–70°.
Comparative Structural Features with Related Pyrazole Derivatives
This compound shares structural motifs with other pyrazole derivatives but differs in substituent positioning and electronic effects:
The electron-withdrawing trifluoromethyl and bromomethyl groups induce partial double-bond character in adjacent C–N bonds, shortening their lengths compared to non-substituted pyrazoles.
Hydrogen Bonding Patterns and Intermolecular Interactions
While direct crystallographic data for this compound are limited, analogous pyrazole derivatives exhibit distinct intermolecular interactions:
The bromomethyl group may participate in halogen bonding (Br···N or Br···π) with neighboring molecules, while the trifluoromethyl group enhances hydrophobic interactions.
Conformational Flexibility and Torsional Angle Analysis
The substituents’ spatial arrangements are governed by steric and electronic factors:
The trifluoromethyl group’s rigidity contrasts with the phenyl ring’s rotational freedom, enabling diverse packing motifs in the crystalline state.
Properties
IUPAC Name |
5-[2-(bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2/c1-18-10(6-11(17-18)12(14,15)16)9-5-3-2-4-8(9)7-13/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKSXAITNFSMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640363 | |
| Record name | 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-87-6 | |
| Record name | 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves:
- Construction of the pyrazole core bearing the trifluoromethyl substituent.
- Introduction of the 1-methyl group on the pyrazole nitrogen.
- Attachment of the 2-(bromomethyl)phenyl substituent at the 5-position of the pyrazole.
- Functionalization of the phenyl ring to install the bromomethyl group.
Preparation of the Pyrazole Core Bearing Trifluoromethyl and Methyl Substituents
According to Enamine's practical synthetic method, the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be achieved via a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This approach yields a regioisomeric mixture, which can be separated based on boiling point versus pressure diagrams, allowing isolation of the desired pyrazole regioisomer with the trifluoromethyl group at the 3-position.
Further functionalization at the 1-position with a methyl group is standard in this protocol, providing the 1-methyl substitution on the pyrazole nitrogen.
Detailed Synthetic Route Example
This sequence allows precise installation of the bromomethyl group on the phenyl ring attached to the pyrazole nucleus.
Alternative Methods and Functional Group Manipulations
Direct Ortho-Metalation (DoM): Enamine reported the use of direct ortho-metalation on 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, followed by catalytic reductive debromination, to introduce functional groups at the 5-position. This method can be adapted for further functionalization of the phenyl ring attached to the pyrazole.
One-Pot Multi-Step Reactions: A one-pot three-step protocol involving Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition has been successfully applied to related pyrazole systems, demonstrating the feasibility of complex multi-step synthesis in a streamlined manner.
Research Findings and Yields
These yields indicate robust and reproducible synthetic steps suitable for scale-up.
Analytical Characterization
The synthesized compounds, including the target bromomethyl-substituted pyrazoles, are characterized by:
- Mass Spectrometry (MS)
- Proton and Carbon Nuclear Magnetic Resonance (1H NMR, 13C NMR)
- Spectral data confirm the molecular structure and substitution pattern.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations/Challenges |
|---|---|---|---|
| Cyclization with hydrazine | Methyl ketones, diethyl malonate, reflux | High yield pyrazole core formation | Requires careful control of regioselectivity |
| Halogenation on pyrazole | NCS | Good selectivity and yield | Sensitive to reaction conditions |
| Reduction of ester to alcohol | LiAlH4 | High yield, clean reaction | Requires anhydrous conditions |
| Bromination of alcohol | PBr3 or Br2 | Mild conditions, efficient | Handling of brominating agents |
| Direct ortho-metalation | Organolithium reagents, catalytic debromination | Enables functional group diversity | Requires strict moisture-free environment |
| One-pot multi-step coupling | Pd catalysts, XPhos ligand, CuAAC | Streamlined synthesis, moderate to good yield | Sensitive to fluorine substituent effects |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH2Br) on the phenyl ring undergoes SN2 reactions with nucleophiles due to its primary alkyl halide nature. Key examples include:
Mechanistic Insight :
The reaction proceeds via a bimolecular mechanism, with the nucleophile attacking the electrophilic carbon adjacent to bromine. The trifluoromethyl group on the pyrazole stabilizes the intermediate through electron-withdrawing effects .
Elimination Reactions
Under basic conditions, the bromomethyl group can undergo β-elimination to form a styrene derivative:
| Base | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KOtBu | DMSO, 100°C | 5-(2-Vinylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 65–75% |
This reaction is facilitated by steric hindrance at the benzyl position and the strong base’s ability to abstract β-hydrogens .
Cross-Coupling Reactions
The bromomethyl group has limited utility in traditional cross-coupling reactions (e.g., Suzuki), but the phenyl ring itself can participate in C–H functionalization :
| Catalyst System | Reaction Type | Product | Yield | References |
|---|---|---|---|---|
| Pd(OAc)2, PPh3, K2CO3 | Direct arylation at phenyl ring | 5-(2-(Bromomethyl)-4-arylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 40–60% |
The trifluoromethyl group on the pyrazole directs electrophilic substitution to the para position of the phenyl ring .
Oxidation of Benzyl Bromide
The bromomethyl group can be oxidized to a carbonyl:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO4, H2SO4 | Aqueous acetone, 0°C | 5-(2-Carboxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 50–60% |
This reaction proceeds via radical intermediates and is sensitive to overoxidation .
Reduction to Methyl Group
Catalytic hydrogenation removes the bromide:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| H2, Pd/C | Ethanol, 25°C | 5-(2-Methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | >95% |
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to moisture leads to gradual hydrolysis of the bromomethyl group to hydroxymethyl .
-
Thermal Decomposition : Above 200°C, the compound decomposes to release HBr and form polycyclic aromatic byproducts .
Comparative Reactivity Table
| Reaction Type | Reactivity (Scale: Low → High) | Key Influencing Factors |
|---|---|---|
| Nucleophilic Substitution | High | Solvent polarity, nucleophile strength |
| Elimination | Moderate | Base strength, temperature |
| Cross-Coupling | Low | Catalyst efficiency, directing groups |
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of pharmaceuticals due to its unique structural characteristics. Its bromomethyl group can participate in nucleophilic substitution reactions, making it useful for developing new drug candidates.
Case Study : Research has shown that pyrazole derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties. For instance, derivatives of pyrazole have been synthesized to target resistant bacterial strains, demonstrating effectiveness against pathogens like MRSA .
Organic Synthesis
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, expands its utility in organic synthesis.
| Reaction Type | Example Reagents | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Sodium azide (NaN3) | Azido derivatives |
| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acids |
| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols |
Materials Science
The compound can be employed in the development of new materials with unique properties. Its trifluoromethyl group enhances lipophilicity, which can improve the performance of polymers and liquid crystals.
Research indicates that 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits promising biological activities. Studies have highlighted its potential as:
- An antimicrobial agent against resistant bacterial strains.
- A lead compound in drug development due to its favorable pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Key Observations :
- The bromomethyl group in the target compound enhances reactivity compared to simple bromophenyl analogs (e.g., ), enabling facile alkylation or conjugation.
- Nitro or methoxy substituents (e.g., ) alter electronic properties, influencing binding affinity in biological targets like GLUT1 or viral polymerases.
Physicochemical Properties
Melting Points and Yields
Key Observations :
- Derivatives with thioether linkages (e.g., ) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions.
Spectroscopic Data
NMR and Mass Spectrometry
Key Observations :
- Mass spectrometry confirms molecular ion peaks consistent with halogenated pyrazole derivatives.
Key Observations :
Biological Activity
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is . Its structure includes a pyrazole ring, a bromomethyl group, and a trifluoromethyl group, which contribute to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H10BrF3N2 |
| Molecular Weight | 319.12 g/mol |
| Canonical SMILES | CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CBr |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:
- Bromomethyl Group : This group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which can improve the compound's bioavailability and interaction with biological targets.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of compounds similar to 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. For instance, derivatives with similar pyrazole structures have shown significant inhibitory activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 25 µg/mL against Gram-positive and Gram-negative bacteria .
Pharmacological Applications
The compound is being explored for its potential in drug design due to its ability to interact with various biological targets. Its structural features suggest possible applications in:
- Pharmaceuticals : Investigated as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
- Agrochemicals : Potential use as a pesticide or herbicide due to its unique chemical properties that may affect plant growth or pest viability.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Antibacterial Activity : A study demonstrated that pyrazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
- Antifungal Activity : Another research focused on the antifungal properties of related pyrazole compounds, showing effective inhibition against Candida albicans with MIC values ranging from 6.25 to 50 µg/mL .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many pyrazole derivatives exhibit biological activity, the presence of both bromomethyl and trifluoromethyl groups in this specific compound enhances its reactivity and interaction potential.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-(2-(Chloromethyl)phenyl)-1-methyl-3-trifluoromethyl-1H-pyrazole | Chloromethyl instead of bromomethyl | Moderate antibacterial activity |
| 5-(2-(Bromomethyl)phenyl)-1-methyl-3-difluoromethyl-1H-pyrazole | Difluoromethyl group | Lower antimicrobial efficacy |
Q & A
Q. What are the common synthetic routes for preparing 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via [3+2] annulation reactions using prop-2-ynylsulfonium salts and hydrazonyl chlorides. For example, bromomethyl-substituted pyrazoles are formed by reacting pre-functionalized phenyl groups with bromomethylating agents under controlled conditions. Key steps include cyclization and subsequent bromomethylation . Alternative routes involve formylation of pyrazole intermediates followed by substitution, as seen in related trifluoromethyl pyrazole syntheses .
Q. How can NMR and HRMS be utilized to confirm the structure of this compound?
- Methodological Answer : 1H NMR analysis typically reveals characteristic peaks for the bromomethyl group (δ ~4.50 ppm, singlet) and trifluoromethyl substituents (distinct splitting patterns). 13C NMR confirms aromatic carbons and CF3 groups (~122 ppm). High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., calculated m/z 390.9440 for C16H12Br2N2+) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is effective for removing byproducts. Recrystallization from dichloromethane/hexane mixtures improves purity, as demonstrated for structurally similar brominated pyrazoles (yields ~60–67%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in bromomethylation?
- Methodological Answer : Byproduct formation (e.g., di-brominated species) can be mitigated by controlling stoichiometry (limiting bromomethylating agents) and temperature (0–5°C). Catalytic additives like NaI enhance selectivity, as shown in analogous syntheses . Monitoring via TLC or inline IR spectroscopy helps track reaction progress.
Q. What strategies resolve contradictions in reported yields for similar pyrazole derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 27–83% for oxadiazole-pyrazole hybrids) often stem from solvent polarity, catalyst loading, or substrate electronic effects. Systematic DOE (Design of Experiments) approaches identify critical variables. For example, DMF improves solubility in coupling reactions, while Pd(PPh3)4 enhances cross-coupling efficiency .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer : Introduce functional groups (e.g., sulfonamides, acyl thioureas) to the bromomethyl or trifluoromethyl positions to modulate bioactivity. For instance, pyrazole carboxamides show potency as enzyme inhibitors (e.g., Factor Xa inhibitors with IC50 < 10 nM). Docking studies and pharmacokinetic profiling (e.g., logP, plasma protein binding) refine selectivity .
Q. What analytical challenges arise in characterizing bromomethyl-substituted pyrazoles, and how are they addressed?
- Methodological Answer : Overlapping NMR signals in aromatic regions complicate structural confirmation. Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For trace impurities, LC-MS with high-resolution settings (e.g., Q-TOF) identifies side products. X-ray crystallography validates molecular geometry, as applied to related triazole-pyrazole hybrids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
